molecular formula C21H22FNO2 B560555 AX-024 CAS No. 1370544-73-2

AX-024

カタログ番号: B560555
CAS番号: 1370544-73-2
分子量: 339.4 g/mol
InChIキー: VMMKGVRPILDZML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Scientific Research Applications

  • Autoimmune Diseases : AX-024 has been investigated for its therapeutic effects in various autoimmune conditions, including:
    • Psoriasis
    • Multiple Sclerosis
    • Allergic Asthma
    In preclinical models, this compound has demonstrated protective effects against these diseases, suggesting its potential as a treatment option that modifies autoimmune T cell behavior persistently even after drug removal .
  • T Cell Proliferation Inhibition : Research indicates that this compound effectively reduces T cell proliferation when stimulated weakly through the TCR. It does not significantly affect other immune pathways such as B cell proliferation or IL-2-dependent T cell activation. This specificity makes it a valuable candidate for targeted therapies in autoimmune disorders .
  • Polypharmacology : this compound exhibits polypharmacological properties, interacting with multiple targets beyond Nck1-SH3.1, which may contribute to its efficacy in inhibiting T cell activation and proliferation .

Table 1: Summary of this compound’s Effects on Immune Cells

Application AreaEffect ObservedReference
Autoimmune DiseasesProtective effects in mouse models
T Cell ProliferationInhibition under weak stimulation
B Cell ProliferationNo significant inhibition

Table 2: Binding Affinity and Selectivity Profile

Target ProteinBinding Affinity (nM)SelectivityReference
Nck1-SH3.1~1High
Other G protein-coupled receptors>50% inhibition at 10 µMModerate

Case Study 1: this compound in Psoriasis Treatment

In a study involving mouse models of psoriasis, this compound was administered to evaluate its effects on skin inflammation and T cell activation. The results indicated a significant reduction in pro-inflammatory cytokine levels and improved skin condition post-treatment, highlighting its potential as a therapeutic agent for psoriasis management .

Case Study 2: this compound and Multiple Sclerosis

Another study focused on the application of this compound in models mimicking multiple sclerosis symptoms. The compound demonstrated a capacity to inhibit T cell-mediated attacks on myelin, suggesting a protective role against neuroinflammation associated with the disease .

準備方法

AX-024の合成経路および反応条件には、高度な有機合成技術の使用が含まれます。this compoundの調製は、通常、以下の手順を含みます。

This compoundの工業生産方法は、化合物をより大量に生産するために、実験室の合成手順を拡大したものです。これには、反応条件の最適化、工業グレードの試薬の使用、大規模な精製技術の採用が含まれます。

化学反応の分析

AX-024は、以下のものを含むさまざまな種類の化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途を持っています。

生物活性

AX-024 is a small molecule that has emerged as a significant inhibitor of T cell proliferation, primarily through its interaction with the T cell receptor (TCR) signaling pathway. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in autoimmune disease therapy.

This compound inhibits T cell proliferation by disrupting the interaction between CD3ε and Nck1, a critical component in TCR signaling. Research indicates that this compound does not significantly affect the phosphorylation of Zap70, a key protein in TCR signaling pathways, suggesting that its inhibitory effects may occur through alternative mechanisms rather than direct modulation of this pathway.

Key Findings:

  • Inhibition of T Cell Proliferation : this compound effectively reduces CD4 T cell proliferation under conditions of weak TCR stimulation. This was confirmed through various proliferation assays where this compound demonstrated a dose-dependent inhibitory effect on T cell activation .
  • Polypharmacology : The compound exhibits polypharmacological properties, indicating that it may interact with multiple targets beyond the Nck/CD3ε interaction. A selectivity panel revealed significant inhibition of several G protein-coupled receptors and calcium channels, which are not expressed in blood T cells but suggest broader biological activity .
  • Label-Free Biosensing Assay : A novel label-free biosensing assay was developed to evaluate the binding capacity of this compound to GST-SH3.1, a modified protein involved in T cell activation. The assay demonstrated that this compound competes with biotinylated peptides for binding sites on GST-SH3.1, effectively quantifying its inhibitory capacity .

Table 1: Summary of In Vitro Findings on this compound

StudyMethodologyKey Results
Proliferation AssayConfirmed inhibition of CD4 T cell proliferation; no significant effect on Zap70 phosphorylation.
Label-Free AssayDemonstrated competitive binding between this compound and GST-SH3.1; quantified inhibition capacity at various ratios.
SAR AnalysisIdentified structure-activity relationships supporting this compound's role in targeting Nck recruitment to the TCR.

Case Studies

Case Study 1: Development of New Drugs for Autoimmune Diseases

A recent study employed a point-of-care device utilizing interferometric optical detection methods to assess the efficacy of this compound as a therapeutic agent in autoimmune diseases. The study highlighted the potential for this compound to serve as a lead compound in drug development aimed at modulating immune responses in conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study 2: Structural Analysis of this compound Binding

Further investigations into the structural dynamics of this compound binding to Nck1-SH3.1 were conducted using surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) techniques. These studies aimed to clarify discrepancies in previous findings regarding the direct interaction between this compound and Nck1-SH3.1, reinforcing the notion that this compound may exert its effects through indirect pathways rather than direct inhibition .

特性

IUPAC Name

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGVRPILDZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the proposed mechanism of action for AX-024?

A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []

Q2: How does this compound affect T cell signaling according to the initial studies?

A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []

Q3: Were there any conflicting findings regarding the mechanism of action of this compound?

A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []

Q4: What is the current understanding of this compound's mechanism of action?

A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []

Q5: What is the significance of studying this compound's mechanism of action?

A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.

Q6: Has this compound shown any promising results in in vivo models?

A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.

Q7: Are there any other potential applications for this compound being investigated?

A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []

Q8: What is the current status of this compound in terms of clinical development?

A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。